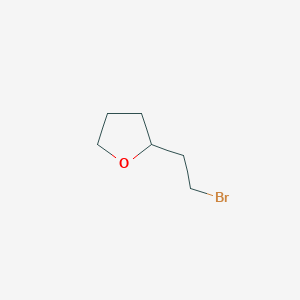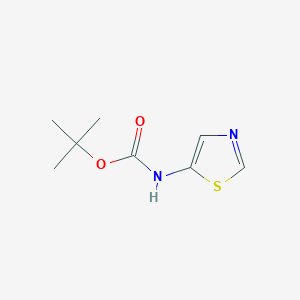
1-Benzyl-2-methylpiperidin-3-one
Descripción general
Descripción
“1-Benzyl-2-methylpiperidin-3-one” is a chemical compound with the CAS Number: 74798-56-4 . It has a molecular weight of 203.28 . The IUPAC name for this compound is 1-benzyl-2-methyl-3-piperidinone .
Molecular Structure Analysis
The InChI code for “1-Benzyl-2-methylpiperidin-3-one” is 1S/C13H17NO/c1-11-13(15)8-5-9-14(11)10-12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-10H2,1H3 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“1-Benzyl-2-methylpiperidin-3-one” is a liquid at room temperature . The storage temperature for this compound is -10 degrees Celsius .
Aplicaciones Científicas De Investigación
1. Chemical Structure and Bonding Analysis
1-Benzyl-2-methylpiperidin-3-one and its derivatives have been a subject of interest in chemical structure and bonding studies. For example, research on benzyl silanes, which are structurally related to 1-Benzyl-2-methylpiperidin-3-one, has explored the influence of intramolecular ammonium groups on the silicon atom. This has been investigated through X-ray crystallography and DFT calculations, contributing to a deeper understanding of the electronic environments of silicon and surrounding atoms (Otte et al., 2017).
2. Synthesis and Reactivity Studies
The synthesis and reactivity of compounds related to 1-Benzyl-2-methylpiperidin-3-one have been explored in various studies. For example, research on the synthesis of 1-benzylpiperidin-4-one derivatives has demonstrated methods for creating new polycyclic indole derivatives, showcasing the compound's versatility in organic synthesis (Walter et al., 1993). Additionally, studies on the synthesis of compounds like 1-benzyl-4-[(5,6-dimethoxy[2-14C]-1-indanon)-2-yl]-methylpiperidine hydrochloride have contributed to the development of acetylcholinesterase inhibitors, which are significant in medical research (Iimura et al., 1989).
3. Antibacterial and Antifungal Applications
Compounds containing 1-Benzyl-2-methylpiperidin-3-one have shown potential in antibacterial and antifungal applications. Research on derivatives such as 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzene sulfonyl)-4-methylpiperidine has indicated valuable antibacterial properties (Aziz‐ur‐Rehman et al., 2017).
4. Pharmacological Studies
1-Benzyl-2-methylpiperidin-3-one derivatives have been investigated for their pharmacological properties. Studies on compounds like 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride have focused on their potential in treating conditions such as Alzheimer's disease. This includes examining their inhibitory action on acetylcholinesterase, which is a key factor in Alzheimer's treatment (Nochi et al., 1995).
5. Electrochemical Studies
Research has also explored the electrochemical behavior of compounds structurally related to 1-Benzyl-2-methylpiperidin-3-one. For instance, studies on 1-benzyl-3-carbamoylpyridinium ion have revealed insights into electrochemical reductions and oxidations, contributing to the understanding of electrochemical properties of such compounds (Carelli et al., 1980).
Safety and Hazards
Propiedades
IUPAC Name |
1-benzyl-2-methylpiperidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-13(15)8-5-9-14(11)10-12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHHURGFXKJVKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-methylpiperidin-3-one | |
CAS RN |
74798-56-4 | |
| Record name | 1-benzyl-2-methylpiperidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Allyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373133.png)


![6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1373139.png)








